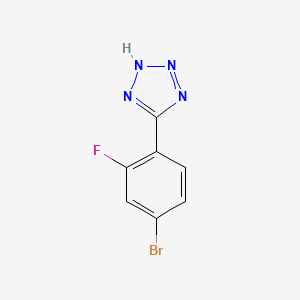

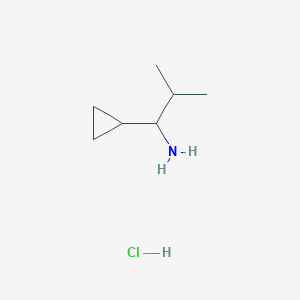

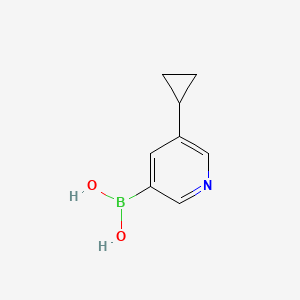

![molecular formula C14H18N2O3 B1525830 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid CAS No. 1183884-90-3](/img/structure/B1525830.png)

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid

Overview

Description

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid (hereafter referred to as 4-PACA) is a cyclic carboxylic acid derivative of pyridine. It has been studied extensively for its potential applications in various fields such as organic synthesis, drug design, and biological research. 4-PACA has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for further research.

Scientific Research Applications

-

Anti-Fibrosis Activity

- Field : Medicinal Chemistry

- Application : Pyridine derivatives have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Methods : The study involved the design and synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . The biological activities of these compounds were then evaluated against HSC-T6 cells .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds 12m and 12q showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

-

Anticancer Activity

- Field : Pharmaceutical Sciences

- Application : Pyridine-containing compounds have been found to have medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .

- Methods : This involves the synthesis of a variety of pyridine derivatives .

- Results : Pyridine scaffolds have been detected in most relevant drug molecules that included pyridine provided a great possibility for treatment .

-

Bioactive Ligands and Chemosensors

- Field : Medicinal Chemistry

- Application : Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .

- Methods : The study involved the design and synthesis of a series of novel Schiff bases derived from pyridine derivatives .

- Results : These Schiff bases possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc. and considered as a versatile pharmacophore group .

-

Cardiac Ionic Channels

- Field : Pharmaceutical Sciences

- Application : Pyridine derivatives regulate several voltage-gated ion channel behaviors, including sodium (Nav), calcium (Cav), and potassium (Kv) channels, and are set as a therapeutic approach .

- Methods : This involves the synthesis of a variety of pyridine derivatives .

- Results : Particularly, calcium-channel blockers are the most common action of medicines with a dihydropyridine ring and are often used to treat hypertension and heart-related problems .

-

Electrochemistry

- Field : Electrochemistry

- Application : Pyridine derivatives are important in the field of electrochemistry . They can make an unequivocal contribution to the studies of redox reaction mechanisms and can be a powerful tool for the synthesis of new compounds on a gram scale .

- Methods : The study involved the research of reduction–oxidation mechanisms of hydrogenated pyridine derivatives combining analytical and preparative electrochemical methods .

- Results : The research contributions of electrochemists in Latvia since 1990 have been highlighted in this field .

-

Supramolecular Structures

- Field : Supramolecular Chemistry

- Application : Bipyridines and their derivatives, which are pyridine-based compounds, are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .

- Methods : This involves the synthesis of a variety of bipyridine derivatives .

- Results : Bipyridines and their derivatives have been found to have a wide variety of therapeutic potential .

properties

IUPAC Name |

4-[(2-pyridin-4-ylacetyl)amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13(9-10-5-7-15-8-6-10)16-12-3-1-11(2-4-12)14(18)19/h5-8,11-12H,1-4,9H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBGVSZLXMXIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC(=O)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1525748.png)

![(1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime](/img/structure/B1525749.png)

![tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1525753.png)

![tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1525757.png)

![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)